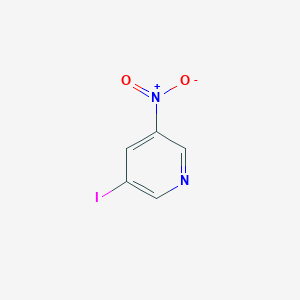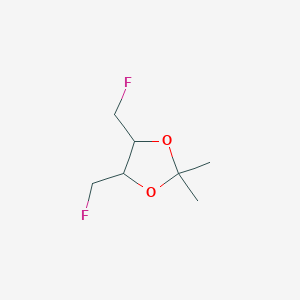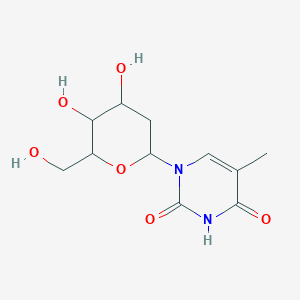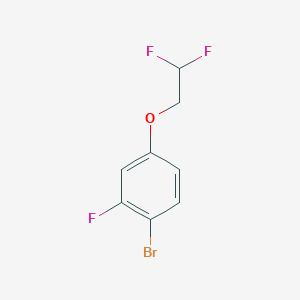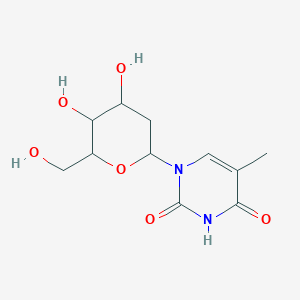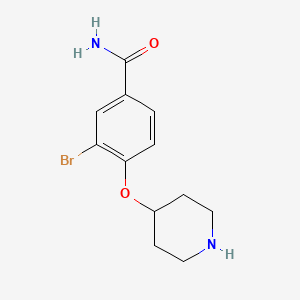![molecular formula C10H17F2N B12087461 N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a difluorocyclohexylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a difluorocyclohexyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17F2N |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2 |
InChI Key |
NMCQJMSROLBTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


